molecular formula C9H6Cl2N4O B11017662 2,5-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide

2,5-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B11017662
M. Wt: 257.07 g/mol
InChI Key: KWXSWZPUOHUIJO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring and a triazole ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4H-1,2,4-triazole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Products include oxidized or reduced triazole derivatives.

    Hydrolysis: Products include 2,5-dichlorobenzoic acid and 4H-1,2,4-triazole.

Scientific Research Applications

2,5-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the triazole ring is known to enhance biological activity.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(1,2,4-triazol-4-yl)benzamide: Similar structure but different substitution pattern on the triazole ring.

    2,4-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide: Different position of chlorine atoms on the benzene ring.

    2,5-dichloro-N-(1,2,3-triazol-4-yl)benzamide: Different triazole ring structure.

Uniqueness

2,5-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2 and 5 positions of the benzene ring, combined with the triazole ring, enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H6Cl2N4O

Molecular Weight

257.07 g/mol

IUPAC Name

2,5-dichloro-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C9H6Cl2N4O/c10-6-1-2-8(11)7(3-6)9(16)14-15-4-12-13-5-15/h1-5H,(H,14,16)

InChI Key

KWXSWZPUOHUIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NN2C=NN=C2)Cl

solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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